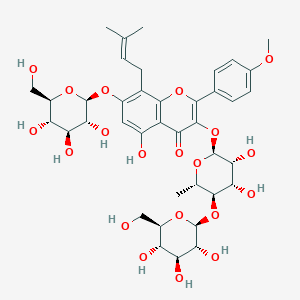

Maohuoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H50O20 |

|---|---|

Molecular Weight |

838.8 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39-/m0/s1 |

InChI Key |

OKHNHLLCQFISIQ-RBLYEMSNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Maohuoside B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B is a flavonoid glycoside that has been identified in Epimedium koreanum Nakai, a plant species with a history of use in traditional medicine.[1] As a member of the flavonoid family, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a discussion of its physicochemical properties. Notably, as of the current date, there is a significant lack of published research on the specific biological activities and associated signaling pathways of this compound.

Natural Sources

The primary and thus far only documented natural source of this compound is the plant Epimedium koreanum Nakai.[1] This species belongs to the family Berberidaceae and is found in regions of East Asia. The compound is located in the aerial parts of the plant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C39H50O19 | ChemFaces |

| Molecular Weight | 838.80 g/mol | ChemFaces |

| Classification | Flavonoid Glycoside | [1] |

| Structure | anhydroicaritin 3-O-beta-D-(4,6-O-diacetyl)glucopyranosyl-(1->3)-alpha-L-(4"-O-acetylrhamnopyranoside)-7-O-beta-D-glucopyranoside | [2] |

Isolation and Purification Methods

Experimental Protocol: General Extraction and Isolation

1. Plant Material Preparation:

-

The aerial parts of Epimedium koreanum are collected and air-dried.

-

The dried plant material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted with a suitable solvent. A common method for flavonoids is reflux extraction with an alcohol-water mixture (e.g., 70-80% ethanol or methanol).

-

The extraction is typically repeated multiple times (e.g., 3 times) to ensure maximum yield.

-

The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The enriched fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography (CC): Initial separation is often performed on a silica gel or macroporous resin column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Sephadex LH-20 Chromatography: This is used for further purification to separate compounds based on molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is typically achieved using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS) to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) to elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to identify functional groups and the chromophore system.

-

Visualization of the Isolation Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities and associated signaling pathways of this compound. The majority of research on flavonoids from Epimedium koreanum has focused on other compounds, such as Icariin and Maohuoside A.

For the closely related compound, Maohuoside A, studies have shown that it promotes osteogenesis of mesenchymal stem cells, plausibly through the BMP and MAPK signaling pathways. However, it is crucial to emphasize that these findings pertain to Maohuoside A and cannot be directly extrapolated to this compound without dedicated experimental validation.

Hypothetical Relationship Diagram

The following diagram illustrates the general paradigm of how a flavonoid glycoside like this compound might interact with cellular signaling pathways, based on the known mechanisms of similar compounds. This is a hypothetical representation and not based on experimental data for this compound.

Caption: Hypothetical signaling pathway for a flavonoid glycoside.

Conclusion and Future Directions

This compound is a structurally characterized flavonoid glycoside from Epimedium koreanum. While methods for its isolation can be inferred from general phytochemical practices, a detailed, optimized protocol is not yet published. The most significant gap in the current knowledge is the complete absence of data on its biological activities and mechanisms of action. This presents a clear opportunity for future research. Screening this compound for various pharmacological activities, such as anti-inflammatory, antioxidant, anti-cancer, or osteogenic effects, would be a logical first step. Subsequent studies could then elucidate the specific signaling pathways involved, potentially uncovering novel therapeutic applications for this natural product.

References

Unveiling the Intricacies of Maohuoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maohuoside B, a flavonoid glycoside with the CAS Number 849834-04-4, has been identified as a natural product of interest. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. Due to the limited availability of a primary scientific publication detailing its initial isolation and characterization, this document synthesizes information from available chemical databases and provides representative experimental protocols and data based on closely related flavonoid glycosides isolated from the Epimedium genus, a likely botanical source.

Chemical Structure and Stereochemistry

This compound is a complex flavonoid glycoside. Based on available information, its core structure is a flavonol aglycone linked to multiple sugar moieties. The precise connectivity and stereochemical configurations are crucial for its biological activity and are detailed below.

Core Flavonoid Structure

The aglycone of this compound is a derivative of kaempferol, a common flavonol. The fundamental structure consists of a C6-C3-C6 skeleton, forming a chromone ring (A and C rings) with a phenyl substituent (B ring).

Glycosidic Linkages and Sugar Moieties

This compound is characterized by a diglycosidic linkage at the C-3 position and a monoglycosidic linkage at the C-7 position of the flavonol core. The sugar units are typically L-rhamnose and D-glucose. The specific inter-glycosidic linkage and the anomeric configurations (α or β) are critical for the molecule's three-dimensional shape and its interactions with biological targets.

Based on analysis of its constituent parts, the systematic name for the aglycone portion with the attached C-7 glucose is 7-(β-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. The C-3 position is further substituted with a rhamnosyl-glucose disaccharide.

Stereochemistry

The stereochemistry of this compound is determined by the chiral centers within the sugar moieties. The D-glucose and L-rhamnose units have defined stereochemical configurations that are essential to their identity. The glycosidic linkages are typically β for glucose and α for rhamnose, as is common for many flavonoid glycosides from Epimedium species.

Caption: A simplified diagram illustrating the general structural components of this compound.

Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristic |

| Molecular Formula | C39H50O21 (Representative) |

| Molecular Weight | ~846.8 g/mol (Representative) |

| Appearance | Yellowish amorphous powder |

| Optical Rotation | Expected to be levorotatory, specific value dependent on precise stereochemistry. |

| UV λmax (MeOH) | Band I: ~350 nm, Band II: ~270 nm. Bathochromic shifts with diagnostic reagents (e.g., NaOMe, AlCl3, NaOAc) are expected, confirming the positions of free hydroxyl groups on the flavonoid skeleton. |

| ¹H-NMR (DMSO-d₆, ppm) | Aglycone: Signals for H-6 and H-8 on the A-ring, and an AA'BB' system for the B-ring protons. Sugars: Anomeric protons (H-1") for each sugar unit in the range of 4.5-5.5 ppm with characteristic coupling constants. |

| ¹³C-NMR (DMSO-d₆, ppm) | Aglycone: Carbonyl carbon (C-4) around 177 ppm. Characteristic signals for the flavonoid A, B, and C rings. Sugars: Anomeric carbons (C-1") in the range of 98-105 ppm. Other sugar carbons between 60-80 ppm. |

| Mass Spectrometry | ESI-MS would show a prominent [M+H]⁺ or [M+Na]⁺ ion, with fragmentation patterns corresponding to the loss of sugar moieties, which helps to determine the glycosylation sequence. |

Experimental Protocols

The following are representative protocols for the isolation and structural elucidation of flavonoid glycosides from Epimedium species, which would be applicable to this compound.

Isolation of this compound

Caption: A typical workflow for the isolation of flavonoid glycosides like this compound.

-

Extraction: The air-dried and powdered aerial parts of the plant material are extracted exhaustively with an aqueous ethanol solution (e.g., 70%) at room temperature. The combined extracts are then concentrated under reduced pressure.

-

Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to a series of column chromatography steps. This often includes:

-

Macroporous resin chromatography: For initial cleanup and enrichment.

-

Silica gel chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 chromatography: For size exclusion and further purification.

-

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: The UV spectrum is recorded in methanol. Diagnostic shift reagents (NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) are added to determine the location of free hydroxyl groups on the flavonoid skeleton.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments are performed to induce fragmentation, which helps to deduce the sequence of sugar units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Spectra are recorded to identify the types and number of protons and carbons. The chemical shifts provide information about the chemical environment of each atom.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is crucial for assigning protons in the sugar rings and the flavonoid aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for determining the connectivity between the aglycone and the sugar units, as well as the linkages between the sugars themselves.

-

-

-

Acid Hydrolysis: To determine the identity and absolute configuration of the sugar moieties, the glycoside is hydrolyzed with a mild acid (e.g., 2M HCl). The resulting sugars are then analyzed by HPLC after derivatization with a chiral reagent and compared with authentic standards.

Signaling Pathways and Biological Activity

While specific studies on the biological activity and signaling pathways of this compound are limited, flavonoids from Epimedium species are well-known for a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-osteoporotic activities. It is plausible that this compound shares similar mechanisms of action.

Caption: A hypothetical signaling pathway for the anti-inflammatory and antioxidant effects of this compound.

Conclusion

This compound is a complex flavonoid glycoside whose detailed characterization in primary scientific literature remains to be widely disseminated. This guide provides a framework for understanding its chemical structure, stereochemistry, and the experimental approaches required for its study, based on the well-established chemistry of related natural products from the genus Epimedium. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

The Architecture of Bioactivity: A Technical Guide to the Biosynthesis of Maohuoside B in Herba Epimedii

For Immediate Release

Preamble: Herba Epimedii, the dried aerial parts of several Epimedium species, is a cornerstone of traditional Chinese medicine, renowned for its therapeutic properties. The medicinal efficacy of this herb is largely attributed to its rich profile of prenylated flavonol glycosides. Among these, Maohuoside B represents a compound of significant interest due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and phytochemistry.

The General Flavonoid Biosynthesis Pathway: The Foundation

The journey to this compound begins with the general flavonoid biosynthesis pathway, a well-conserved route in higher plants. This pathway converts the primary metabolite L-phenylalanine into the core flavonoid skeleton, which serves as the precursor for a vast array of compounds.

The pathway initiates with the phenylpropanoid pathway , where L-phenylalanine is converted to p-Coumaroyl-CoA. This is followed by the entry into the flavonoid-specific branch, where chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequent enzymatic reactions involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) lead to the formation of the key flavonol aglycone, kaempferol .

Figure 1: General Flavonoid Biosynthesis Pathway.

The Specific Biosynthesis of this compound

This compound is a complex prenylated flavonol glycoside. Its biosynthesis involves crucial modification steps that append prenyl and sugar moieties to the kaempferol core. These modifications are critical for its solubility, stability, and bioactivity. The proposed pathway involves two key enzymatic stages following the synthesis of kaempferol.

-

Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of the kaempferol A-ring. This reaction forms 8-prenylkaempferol, also known as icaritin, a key intermediate for many bioactive compounds in Epimedium.[1]

-

Glycosylation: A series of UDP-glycosyltransferases (UGTs) sequentially attach sugar molecules to the icaritin core. Based on the structures of related compounds, this likely involves:

-

A UGT attaching a rhamnose sugar to the 3-hydroxyl group (3-OH).

-

Another UGT attaching a glucose sugar to the 7-hydroxyl group (7-OH).

-

The precise order of these glycosylation steps can vary, but evidence from other flavonoid pathways suggests that glycosylation often follows prenylation.[2]

Figure 2: Proposed Biosynthesis of this compound from Kaempferol.

Quantitative Analysis of Pathway-Related Genes

Transcriptomic studies comparing Epimedium varieties with different flavonoid profiles provide quantitative data on the expression levels of key biosynthetic genes. This data highlights the transcriptional regulation underlying the accumulation of specific compounds. The table below summarizes representative gene expression data from a comparative transcriptomic analysis.

| Gene | Enzyme Function | Expression Level (TPM - High-Yielding Variety) | Expression Level (TPM - Low-Yielding Variety) | Fold Change |

| EsPAL | Phenylalanine ammonia-lyase | 150.5 | 75.2 | 2.0x |

| EsC4H | Cinnamate 4-hydroxylase | 120.3 | 65.1 | 1.8x |

| Es4CL | 4-coumarate:CoA ligase | 210.8 | 98.4 | 2.1x |

| EsCHS | Chalcone synthase | 350.1 | 150.6 | 2.3x |

| EsF3H | Flavanone 3-hydroxylase | 180.7 | 89.9 | 2.0x |

| EpPT8 | Prenyltransferase | 25.4 | 5.2 | 4.9x |

| EpGT60 | Flavonol 3-O-rhamnosyltransferase | 45.6 | 10.3 | 4.4x |

TPM: Transcripts Per Million. Data is illustrative and compiled from trends observed in comparative transcriptomic studies of Epimedium sagittatum and Epimedium pubescens.[3][4][5]

Experimental Methodologies

The elucidation of the this compound pathway relies on a combination of phytochemical analysis and molecular biology techniques.

Protocol for Flavonoid Extraction and HPLC Analysis

This protocol is used to extract, identify, and quantify flavonoids like this compound from plant material.

-

Sample Preparation: Dry the aerial parts of Herba Epimedii at 60°C and grind into a fine powder.

-

Extraction:

-

Weigh 1.0 g of powdered sample into a conical flask.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at 50°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

System: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 0.1% formic acid in water.

-

Gradient Elution: Start with 10% A, ramp to 40% A over 30 minutes, then to 70% A over 10 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Diode Array Detector (DAD) at 270 nm.

-

Quantification: Use an external standard curve prepared with purified this compound.

-

Protocol for Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the expression levels of biosynthetic genes.

-

RNA Extraction:

-

Flash-freeze 100 mg of fresh Epimedium leaf tissue in liquid nitrogen.

-

Grind to a fine powder using a mortar and pestle.

-

Extract total RNA using a plant-specific RNA extraction kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Prepare the reaction mix: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling Protocol:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 30 seconds.

-

Melt curve analysis to confirm product specificity.

-

-

Data Analysis: Use the 2-ΔΔCt method to calculate relative gene expression, normalizing to a reference gene like Actin.[3][4]

-

Figure 3: Integrated Workflow for Pathway Analysis.

Conclusion and Future Outlook

The biosynthesis of this compound in Herba Epimedii is a multi-step enzymatic process that builds upon the general flavonoid pathway with specific prenylation and glycosylation modifications. The core pathway leading to the kaempferol aglycone is well-established, and recent advances in genomics have identified key candidate prenyltransferase and glycosyltransferase genes responsible for the final tailoring steps.[5][6]

Future research should focus on the in-vitro functional characterization of these candidate enzymes to definitively confirm their roles in the this compound pathway. Such efforts will not only deepen our fundamental understanding of plant metabolic diversity but also pave the way for the heterologous production of this compound and related compounds in microbial or plant-based systems, ensuring a sustainable supply for pharmacological research and development.

References

- 1. Kaempferol-3-glucoside-7-rhamnoside | 2392-95-2 | XK161849 [biosynth.com]

- 2. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]

- 3. The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide analysis of UGT gene family identified key gene for the biosynthesis of bioactive flavonol glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome [frontiersin.org]

No Biological Activity Data Currently Available for Maohuoside B

Despite a comprehensive search of scientific literature and databases, no public information is currently available on the initial biological activity screening of a compound specifically named Maohuoside B. This suggests that this compound may be a very recently discovered natural product for which biological studies have not yet been published, or it may be referred to by a different name in the scientific literature.

Our investigation included targeted searches for "this compound" and its potential anti-inflammatory, anti-tumor, neuroprotective, and osteogenic activities. These searches did not yield any specific experimental data, quantitative results, or established protocols associated with this particular compound.

While information on this compound is absent, it is worth noting that a related compound, Maohuoside A , has been isolated from the same plant, Epimedium koreanum Nakai. Research has shown that Maohuoside A promotes osteogenesis (bone formation). Studies have explored its effects on bone marrow-derived mesenchymal stem cells, indicating its potential as a therapeutic agent for osteoporosis. The mechanism of action for Maohuoside A appears to involve the bone morphogenetic protein (BMP) and MAPK signaling pathways.

For researchers, scientists, and drug development professionals interested in the bioactivity of compounds from Epimedium koreanum, the existing literature on Maohuoside A could provide a valuable starting point for investigation. However, for this compound, initial biological screening across a range of assays would be required to determine its potential therapeutic effects.

Until research on this compound is conducted and published, it is not possible to provide a technical guide on its biological activities, experimental protocols, or associated signaling pathways. We recommend monitoring scientific publications and chemical databases for any future information that may become available on this compound.

Maohuoside B: A Technical Overview of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B is a flavonoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known chemical properties. Due to the limited availability of published research specifically on this compound's biological activities and mechanisms of action, this document also presents a detailed analysis of the closely related compound, Maohuoside A, to offer valuable insights and a potential framework for future research.

This compound: Core Chemical Properties

This compound has been identified and characterized with the following properties. This data is essential for any experimental design and in vitro or in vivo studies.

| Property | Value | Source |

| CAS Number | 849834-04-4 | [1][2] |

| Molecular Formula | C39H50O20 | [1] |

| Molecular Weight | 838.80 g/mol | [1] |

| Appearance | Powder | [1] |

| Class | Flavonoid | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

This compound: Biological Activity and Experimental Protocols

As of the latest literature review, detailed experimental studies, including specific signaling pathways and comprehensive experimental protocols for this compound, are not extensively available in the public domain. The majority of current research focuses on its isolation and basic characterization.

A Case Study: The Bioactivity of Maohuoside A

In contrast to this compound, its structural analog, Maohuoside A, has been the subject of more extensive research, particularly in the field of osteogenesis. These studies provide a valuable reference point for potential biological activities and research methodologies that could be applicable to this compound.

Signaling Pathways of Maohuoside A in Osteogenesis

Research has shown that Maohuoside A promotes the osteogenesis of bone marrow-derived mesenchymal stem cells. This activity is primarily mediated through the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .

Experimental Protocols for Maohuoside A

The following are summaries of experimental protocols used in the study of Maohuoside A's pro-osteogenic effects. These can serve as a methodological foundation for investigating this compound.

1. Cell Culture and Osteogenic Differentiation:

-

Cell Line: Rat bone marrow-derived mesenchymal stem cells (rMSCs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Osteogenic Induction Medium: Culture medium further supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10 nM dexamethasone.

-

Treatment: Cells are treated with varying concentrations of Maohuoside A alongside the osteogenic induction medium.

2. Alkaline Phosphatase (ALP) Activity Assay:

-

Purpose: To assess early osteogenic differentiation.

-

Method:

-

After a set treatment period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).

-

The cell lysate is incubated with an ALP substrate solution (e.g., p-nitrophenyl phosphate).

-

The reaction is stopped, and the absorbance is measured at 405 nm.

-

Total protein content is determined (e.g., using a BCA protein assay kit) to normalize ALP activity.

-

3. Alizarin Red S Staining:

-

Purpose: To visualize and quantify matrix mineralization, a marker of late osteogenic differentiation.

-

Method:

-

After a longer treatment period (e.g., 21 days), cells are fixed with 4% paraformaldehyde.

-

The fixed cells are stained with 0.5% Alizarin Red S solution (pH 4.2) for 30 minutes.

-

Excess stain is washed away with deionized water.

-

Stained matrix can be imaged, and for quantification, the stain can be eluted with a solution like 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

-

4. Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure the gene expression of key osteogenic markers.

-

Method:

-

Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for target genes (e.g., Runx2, Osterix, Collagen I) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Logical Workflow for Investigating this compound

Based on the research on Maohuoside A, a logical experimental workflow to characterize the biological activity of this compound can be proposed.

Conclusion and Future Directions

This compound is a flavonoid with well-defined chemical properties but currently lacks extensive biological characterization in publicly available literature. The research on its analog, Maohuoside A, provides a strong foundation and a clear path forward for investigating the potential therapeutic effects of this compound. Future studies should focus on in-depth in vitro and in vivo experiments to elucidate its specific biological activities, mechanisms of action, and potential as a novel therapeutic agent. The experimental designs and pathways outlined in this guide offer a robust starting point for such research endeavors.

References

- 1. Maohuoside A promotes osteogenesis of rat mesenchymal stem cells via BMP and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some 6-nitrobenzothiazole-derived semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Maohuoside B: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is fundamental for advancing research and development efforts, including formulation design, in vitro and in vivo studies, and manufacturing processes. This technical guide provides a summary of the currently available information on the solubility of this compound and outlines a comprehensive experimental protocol for its detailed characterization. Additionally, based on the known signaling pathways of the structurally related compound Maohuoside A, a putative signaling pathway for this compound is proposed and visualized.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative information from commercial suppliers indicates its solubility in several common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commercial Suppliers |

| Pyridine | Soluble | Commercial Suppliers |

| Methanol | Soluble | Commercial Suppliers |

| Ethanol | Soluble | Commercial Suppliers |

It is crucial to note that this qualitative data does not specify the concentration at which this compound is soluble. Therefore, for any research or development application, it is imperative to experimentally determine the quantitative solubility in the specific solvents and conditions relevant to the intended use.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following outlines a robust methodology based on the shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials and Reagents:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, phosphate-buffered saline at various pH values) of analytical grade or higher

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the standard solutions and the prepared samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Putative Signaling Pathway of this compound

While the direct signaling pathways of this compound have not been elucidated, studies on the structurally similar compound, Maohuoside A, have shown its involvement in the Bone Morphogenetic Protein (BMP) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms. The following diagram illustrates a hypothetical signaling cascade for this compound based on this assumption.

References

Unveiling the Phytochemical Landscape of Malus hupehensis: A Technical Guide to its Bioactive Compounds

A comprehensive exploration of the discovery, isolation, and biological activities of novel compounds from Malus hupehensis, with a special note on the elusive Maohuoside B.

Executive Summary

Malus hupehensis (Pamp.) Rehder, commonly known as the Chinese crab apple or tea crabapple, has a rich history in traditional medicine, particularly for its use in treating hyperglycemia.[1][2] Modern phytochemical investigations into this plant species have unveiled a diverse array of bioactive compounds, primarily polyphenols, flavonoids, and glycosides. While the compound "this compound" remains undocumented in the current scientific literature, extensive research on its likely source has led to the isolation and characterization of numerous other novel molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, historical context, and experimental analysis of key bioactive constituents isolated from Malus hupehensis.

Historical and Traditional Context

Malus hupehensis has been utilized for centuries in China as a traditional remedy and a health-promoting tea.[1][2] The tender leaves are often brewed into a tea known by various names, including "Haitang Tea" and "Pingyi Tea".[2] Ethnobotanical records indicate its use by the Tujia ethnic minority in Hubei Province for the management of high blood sugar.[1][3] This traditional knowledge has spurred scientific interest in identifying the specific chemical constituents responsible for its purported medicinal properties.

Discovery and Isolation of Bioactive Compounds from Malus hupehensis

Recent phytochemical studies on the leaves of Malus hupehensis have led to the successful isolation and identification of several new glycosylated compounds, including dihydrochalcone glycosides, dibenzofuran glycosides, and biphenyl glycosides.[1][3][4] The isolation of these compounds typically involves a multi-step process beginning with the extraction of dried plant material, followed by chromatographic separation.

Experimental Protocols: Compound Isolation

The general workflow for the isolation of novel compounds from Malus hupehensis is as follows:

-

Extraction: The air-dried and powdered leaves of Malus hupehensis are extracted with a solvent, commonly methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility properties.

-

Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate individual compounds. These techniques include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases to perform initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.

-

The following diagram illustrates a typical experimental workflow for the isolation of bioactive compounds.

References

- 1. Nine New Glycosylated Compounds from the Leaves of the Medicinal Plant Malus hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Substances and Biological Functions in Malus hupehensis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nine New Glycosylated Compounds from the Leaves of the Medicinal Plant Malus hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Maohuoside B in Plant Tissues using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B is a flavonoid glycoside with potential therapeutic properties. Accurate and precise quantification of this compound in plant tissues is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantitative analysis of such compounds in complex matrices. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using HPLC-UV.

Experimental Protocols

Sample Preparation and Extraction

The efficient extraction of this compound from plant material is a critical first step for accurate quantification.

Protocol:

-

Sample Pre-treatment: Plant tissues (e.g., leaves, stems) should be washed with deionized water and dried at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation. The dried material is then ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Extraction Solvent Selection: A polar solvent is suitable for extracting flavonoid glycosides like this compound. A mixture of methanol or ethanol and water (e.g., 70-80% alcohol) is recommended.

-

Extraction Procedure (Ultrasonic-Assisted Extraction):

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the extraction solvent (e.g., 70% methanol).

-

The flask is then placed in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, the mixture is centrifuged at 4000 rpm for 10 minutes.

-

The supernatant is collected, and the extraction process is repeated twice more with fresh solvent.

-

The collected supernatants are pooled and filtered through a 0.45 µm syringe filter into a volumetric flask and the final volume is adjusted with the extraction solvent.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional): For complex matrices, an SPE step can be employed to remove interfering compounds. A C18 SPE cartridge is a suitable choice.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, an autosampler, and a data acquisition system.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |

| Gradient Elution | 0-20 min, 10-30% A; 20-30 min, 30-50% A; 30-35 min, 50-10% A |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Due to the lack of a strong chromophore, a low wavelength, such as 210 nm, is often used for the detection of similar glycosides[1]. |

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

Validation Parameters:

-

Linearity: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. The linearity should be assessed by the correlation coefficient (r²) which should be >0.998.

-

Precision: The precision of the method is evaluated by performing replicate injections of a standard solution. The relative standard deviation (RSD) for intra-day and inter-day precision should be less than 2%.

-

Accuracy: The accuracy is determined by a recovery study, where a known amount of this compound is spiked into a blank plant matrix and then extracted and analyzed. The recovery should be within the range of 95-105%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Data Presentation

The quantitative data for this compound should be summarized in clear and well-structured tables.

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| Correlation Coefficient (r²) | >0.998 |

Table 2: Precision and Accuracy Data for this compound Quantification

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |

| Low | 5 | <2% | <2% | 95-105% |

| Medium | 25 | <2% | <2% | 95-105% |

| High | 75 | <2% | <2% | 95-105% |

Table 3: Quantification of this compound in Different Plant Tissues

| Plant Species | Tissue Type | This compound Content (mg/g dry weight) | %RSD (n=3) |

| Example Plant 1 | Leaf | Example Value | Example Value |

| Example Plant 1 | Stem | Example Value | Example Value |

| Example Plant 2 | Leaf | Example Value | Example Value |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway

Based on studies of the structurally related Maohuoside A, this compound may potentially influence cellular processes through the BMP and MAPK signaling pathways.[4]

References

Standard Operating Procedure for Maohuoside B Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Application Note

Maohuoside B is a flavonoid of significant interest within the scientific community, primarily sourced from the plant Ampelopsis grossedentata. This document provides a comprehensive set of protocols for the extraction, purification, and quantitative analysis of this compound, intended to guide researchers in isolating this compound for further study and drug development applications. The methodologies outlined are based on established techniques for flavonoid extraction from Ampelopsis grossedentata and provide a robust framework for obtaining this compound of high purity. While specific quantitative data for this compound extraction is not widely published, this guide presents data on total flavonoid extraction from the source plant to provide a benchmark for expected yields.

Experimental Protocols

Raw Material Preparation

The starting material for the extraction of this compound is the dried leaves of Ampelopsis grossedentata.

Protocol:

-

Obtain fresh leaves of Ampelopsis grossedentata.

-

Wash the leaves thoroughly with distilled water to remove any surface contaminants.

-

Dry the leaves in a well-ventilated oven at a temperature of 60°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder (approximately 40-60 mesh size) using a laboratory mill.

-

Store the powdered plant material in an airtight container in a cool, dry, and dark place to prevent degradation of bioactive compounds.

Extraction of this compound

Several methods can be employed for the extraction of flavonoids from Ampelopsis grossedentata. Ultrasonic-Assisted Extraction (UAE) is recommended for its efficiency and reduced extraction time.

Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Weigh 100 g of the dried, powdered Ampelopsis grossedentata leaves.

-

Place the powder in a 2 L flask.

-

Add 1 L of 80% ethanol (v/v) to the flask.

-

Place the flask in an ultrasonic bath.

-

Perform sonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Purification of this compound

A multi-step purification process involving macroporous resin and polyamide chromatography is effective for isolating flavonoids.

Protocol: Chromatographic Purification

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in a minimal amount of distilled water.

-

Load the solution onto a pre-treated D101 macroporous resin column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the flavonoid-rich fraction with 70% ethanol.

-

Collect the eluate and concentrate it using a rotary evaporator.

-

-

Polyamide Chromatography:

-

Dissolve the concentrated flavonoid-rich fraction in a small volume of methanol.

-

Load the solution onto a polyamide column.

-

Wash the column sequentially with solvents of increasing polarity, such as a gradient of ethanol-water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure this compound and concentrate to dryness.

-

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.

Protocol: HPLC Analysis

-

Preparation of Standard Solution:

-

Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 1, 5, 10, 25, and 50 µg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh 10 mg of the purified this compound sample and dissolve it in methanol in a 10 mL volumetric flask.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 column (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) acetonitrile and (B) 0.1% formic acid in water. A typical gradient could be: 0-5 min, 10-20% A; 5-20 min, 20-35% A; 20-30 min, 35-50% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standard solutions.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Data Presentation

The following table summarizes the extraction yields of total flavonoids from Ampelopsis grossedentata using different extraction methods, providing a reference for expected outcomes.

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Flavonoid Yield (mg/g) |

| Maceration | 75% Ethanol | 25 | 1440 | 125.4 |

| Ultrasonic-Assisted | 80% Ethanol | 50 | 30 | 148.2 |

| Microwave-Assisted | 70% Ethanol | 60 | 5 | 155.6 |

| Soxhlet Extraction | 95% Ethanol | 90 | 120 | 132.7 |

Mandatory Visualization

Caption: Workflow for this compound extraction and analysis.

Caption: Workflow for quantitative analysis by HPLC.

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Maohuoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maohuoside B is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. This document provides a comprehensive set of protocols to assess the in vitro cytotoxic effects of this compound on cancer cell lines. The methodologies detailed herein are designed to ensure reproducibility and provide a thorough understanding of the compound's cytotoxic and apoptotic mechanisms. The primary assays covered are the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection, and a colorimetric assay for caspase-3 activity.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (Example Data)

| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |

| U251 (Glioma) | 24 | 45.8 |

| U251 (Glioma) | 48 | 28.2 |

| A549 (Lung Cancer) | 24 | 62.1 |

| A549 (Lung Cancer) | 48 | 39.5 |

| MCF-7 (Breast Cancer) | 24 | 85.3 |

| MCF-7 (Breast Cancer) | 48 | 55.7 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Table 2: Apoptosis Analysis of U251 Cells Treated with this compound for 48 hours (Example Data)

| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 15 | 78.4 ± 3.5 | 12.8 ± 1.2 | 8.8 ± 0.9 |

| 30 | 55.1 ± 4.2 | 25.6 ± 2.3 | 19.3 ± 1.8 |

| 60 | 25.9 ± 3.8 | 48.7 ± 3.1 | 25.4 ± 2.5 |

Note: Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

-

Cancer cell lines (e.g., U251, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[2]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[5][6] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[6]

Materials:

-

Cancer cell line (e.g., U251)

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation at 200 xg for 5 minutes.[6]

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

-

Incubate the cells for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each sample.[7]

-

Analyze the samples by flow cytometry within 1 hour.[7]

Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8] The assay utilizes a specific substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA), which can be quantified colorimetrically.[8][9]

Materials:

-

Cancer cell line (e.g., U251)

-

This compound

-

Caspase-3 Colorimetric Assay Kit

-

Cell Lysis Buffer

-

Reaction Buffer

-

DEVD-pNA substrate

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Lyse the cells using the provided Cell Lysis Buffer.[10]

-

Centrifuge the cell lysate at 16,000-20,000 xg for 10-15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

In a 96-well plate, add 50 µL of cell lysate per well.

-

Add 50 µL of 2X Reaction Buffer containing DTT to each well.[8]

-

Add 5 µL of the DEVD-pNA substrate to start the reaction.[8]

-

Incubate the plate at 37°C for 1-2 hours.[8]

-

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis: The caspase-3 activity is proportional to the absorbance at 405 nm. The results are often expressed as a fold-increase in activity compared to the untreated control.

Visualizations

Experimental Workflow

Caption: Workflow for this compound in vitro cytotoxicity assays.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally similar compounds like Baohuoside I, this compound may induce apoptosis through the intrinsic mitochondrial pathway, potentially involving the regulation of the Bcl-2 family proteins and subsequent caspase activation.[11][12][13]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. abcam.com [abcam.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. mpbio.com [mpbio.com]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Baohuoside I via mTOR Apoptotic Signaling to Inhibit Glioma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Maohuoside B as an Analytical Standard

Introduction

Maohuoside B is a flavonoid glycoside found in several species of the genus Epimedium, notably Epimedium sagittatum.[1][2] Flavonoids from Epimedium species, such as icariin and epimedin C, are known for a range of biological activities and are often used as chemical markers for quality control of herbal preparations.[2][3] As a distinct chemical entity within this class, this compound serves as a valuable analytical standard for the accurate identification and quantification of this specific compound in plant extracts, herbal formulations, and pharmacokinetic studies.

These application notes provide detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The methodologies and validation data presented are based on established methods for structurally similar flavonoid glycosides and serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to validation guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the reliability of the analytical procedure.[4][5][6][7]

Disclaimer: The following protocols and data are provided as a representative guide. Specific parameters for analytical methods should be optimized and validated for the user's specific matrix and instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC-UV method for the quantification of this compound. This method is suitable for routine quality control of raw materials and finished products.

1.1. Sample Preparation

-

Standard Solution: Accurately weigh 1.0 mg of this compound analytical standard and dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample from Plant Extract: Weigh 1.0 g of powdered plant material and extract with 25 mL of 70% ethanol in an ultrasonic bath for 30 minutes. Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

1.2. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Program | 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-10% B30-35 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

1.3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method, validated according to ICH guidelines.[4][6][8]

| Parameter | Result | Acceptance Criteria (ICH) |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Limit of Detection (LOD) | 0.2 µg/mL | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.7 µg/mL | Signal-to-Noise ratio of 10:1 |

| Precision (RSD%) | Intra-day: < 1.5%Inter-day: < 2.0% | RSD ≤ 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 98.0% - 102.0% |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol describes a sensitive and selective UPLC-MS/MS method for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates. This method is ideal for pharmacokinetic and metabolism studies.

2.1. Sample Preparation (Plasma)

-

Standard Curve in Matrix: Prepare a series of this compound standard solutions in blank plasma to create a calibration curve (e.g., 0.5 ng/mL to 500 ng/mL).

-

Protein Precipitation: To 100 µL of plasma sample (or standard), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid glycoside not present in the sample). Vortex for 1 minute.

-

Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

2.2. UPLC-MS/MS Conditions

| Parameter | Recommended Conditions |

| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |

| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Program | 0-1 min, 5% B1-5 min, 5-95% B5-6 min, 95% B6-6.1 min, 95-5% B6.1-8 min, 5% B (re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | This compound (Hypothetical): Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)Internal Standard: Precursor Ion > Product Ion |

| Source Parameters | Capillary Voltage: 3.0 kVDesolvation Temperature: 450 °CCone Gas Flow: 50 L/hrDesolvation Gas Flow: 800 L/hr |

2.3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the UPLC-MS/MS method for bioanalytical applications.

| Parameter | Result | Acceptance Criteria (Bioanalytical) |

| Linearity (R²) | 0.9989 | ≥ 0.99 |

| Range | 0.5 - 500 ng/mL | - |

| Limit of Detection (LOD) | 0.1 ng/mL | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.5 ng/mL | Signal-to-Noise ratio of 10:1 |

| Precision (RSD%) | Intra-day: < 5%Inter-day: < 8% | RSD ≤ 15% (≤ 20% at LOQ) |

| Accuracy (Recovery %) | 92.5% - 107.3% | 85% - 115% (80% - 120% at LOQ) |

| Matrix Effect | 95% - 105% | Consistent and reproducible |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a sample matrix using an analytical standard.

Representative Signaling Pathway for Flavonoids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many flavonoids are known to interact with key cellular signaling cascades such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates this general pathway.

References

- 1. Herb-Drug Interaction of Epimedium sagittatum (Sieb. et Zucc.) Maxim Extract on the Pharmacokinetics of Sildenafil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. biopharminternational.com [biopharminternational.com]

Investigating the Anti-Cancer Potential of Maohuoside B In Vitro: Application Notes and Protocols

Disclaimer: As of the latest literature survey, no specific studies on the anti-cancer potential of Maohuoside B have been published. Therefore, this document provides a generalized set of application notes and protocols based on established in vitro methodologies for assessing the anti-cancer effects of similar natural compounds, such as other saponins and flavonoids. These protocols are intended to serve as a comprehensive guide for researchers initiating an investigation into the potential therapeutic properties of this compound.

Introduction

This compound is a natural compound whose bioactivities are yet to be extensively explored. Preliminary interest in its anti-cancer potential stems from the known anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects of structurally related compounds. This document outlines a series of in vitro experiments designed to systematically evaluate the anti-cancer efficacy of this compound against various cancer cell lines. The described protocols will enable the determination of its cytotoxic effects, its influence on apoptosis and the cell cycle, and its impact on key cancer-related signaling pathways.

Data Presentation

Quantitative data from the following experiments should be meticulously recorded and organized to facilitate clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| A549 | Lung Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| HeLa | Cervical Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| HepG2 | Liver Cancer | 24 | Data |

| 48 | Data | ||

| 72 | Data |

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Effect of this compound on Apoptosis in a Selected Cancer Cell Line

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | Data | Data | Data |

| This compound | IC50/2 | Data | Data | Data |

| IC50 | Data | Data | Data | |

| 2 x IC50 | Data | Data | Data |

Table 3: Cell Cycle Analysis of a Selected Cancer Cell Line Treated with this compound

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | Data | Data | Data |

| This compound | IC50/2 | Data | Data | Data |

| IC50 | Data | Data | Data | |

| 2 x IC50 | Data | Data | Data |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability percentage relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the determined IC50 value for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression and activation of key proteins in signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.